(R)-4-(1-aminoethyl)phenol
Overview
Description
“®-3-(1-Aminoethyl)phenol” is a chemical compound with the molecular formula C8H12ClNO . It’s stored under inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of similar compounds, α-chiral primary amines, has been discussed in the literature . These amines are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organo-catalysts for asymmetric catalysis . Engineered transaminase polypeptides have been used to convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .Molecular Structure Analysis
The molecular weight of “®-3-(1-Aminoethyl)phenol” is 173.64 . For “®-2-(1-Aminoethyl)phenol”, the molecular weight is 137.18 .Physical And Chemical Properties Analysis
“®-3-(1-Aminoethyl)phenol” is stored under an inert atmosphere at room temperature . The boiling point of “®-2-(1-Aminoethyl)phenol” is not specified .Scientific Research Applications
Environmental Applications :
- Graphene-based magnetic metal organic framework nanocomposites have been explored for the colorimetric detection and degradation of phenolic pollutants, indicating potential environmental monitoring and remediation applications (Wang et al., 2019).
- Ultrasound-assisted extraction combined with reverse phase-dispersive liquid-liquid micro extraction has been developed for preconcentration and spectrophotometric determination of total phenol in marine sediments, useful in environmental monitoring (Ziyaadini et al., 2016).
Biochemical Research :
- Studies on the clusters of phenol and ethanolamine (2-aminoethanol) using spectroscopic techniques and ab initio computation have provided insights into the protonated neurotransmitters in the gas-phase (Macleod & Simons, 2003).
- Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been compared as chiral solvating agents for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy (Recchimurzo et al., 2020).
Pharmacology and Therapeutics :
- ZM 241385, a compound related to 4-(2-[7-amino-2-(2-furyl¿1,2,4¿-triazolo¿2,3a¿-¿1,3, 5¿triazin-5-yl-amino]ethyl)phenol, has been used as an antagonist of adenosine A(2A) receptors, with implications in neuroscience and pharmacology (Lopes, Cunha & Ribeiro, 1999).
- Chlorogenic acid, a phenolic compound, has demonstrated various biological and pharmacological effects such as antioxidant activity, neuroprotection, and potential in treating metabolic disorders (Naveed et al., 2018).
Material Science :
- Preparation of a reduced graphene oxide/poly-L-glutathione nanocomposite for electrochemical detection of 4-aminophenol in orange juice samples indicates applications in material science and food safety (Vilian et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310593 | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-aminoethyl)phenol | |
CAS RN |
134855-88-2 | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134855-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1R)-1-Aminoethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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